molecular formula C25H30N2O9S2 B5058625 6-{[(7-{[(5-Carboxypentyl)amino]sulfonyl}-9-oxo-9H-fluoren-2-YL)sulfonyl]amino}hexanoic acid CAS No. 303059-44-1

6-{[(7-{[(5-Carboxypentyl)amino]sulfonyl}-9-oxo-9H-fluoren-2-YL)sulfonyl]amino}hexanoic acid

カタログ番号: B5058625
CAS番号: 303059-44-1
分子量: 566.6 g/mol
InChIキー: KOMJGVIANLPDHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-{[(7-{[(5-Carboxypentyl)amino]sulfonyl}-9-oxo-9H-fluoren-2-YL)sulfonyl]amino}hexanoic acid is a sulfonamide-functionalized fluorene derivative featuring dual carboxylic acid termini. Its structure includes a 9-oxo-fluorene core modified with sulfonamide-linked carboxypentyl and hexanoic acid chains.

特性

IUPAC Name

6-[[7-(5-carboxypentylsulfamoyl)-9-oxofluoren-2-yl]sulfonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O9S2/c28-23(29)7-3-1-5-13-26-37(33,34)17-9-11-19-20-12-10-18(16-22(20)25(32)21(19)15-17)38(35,36)27-14-6-2-4-8-24(30)31/h9-12,15-16,26-27H,1-8,13-14H2,(H,28,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMJGVIANLPDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)NCCCCCC(=O)O)C(=O)C3=C2C=CC(=C3)S(=O)(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303059-44-1
Record name 6-{[(7-{[(5-CARBOXYPENTYL)AMINO]SULFONYL}-9-OXO-9H-FLUOREN-2-YL)SULFONYL]AMINO}HEXANOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(7-{[(5-Carboxypentyl)amino]sulfonyl}-9-oxo-9H-fluoren-2-YL)sulfonyl]amino}hexanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluorenyl Group: This involves the reaction of a suitable fluorenone derivative with sulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Attachment of the Amino Group:

    Coupling Reactions: The final step involves coupling the fluorenyl derivative with hexanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. large-scale synthesis would involve optimization of the above synthetic routes to improve yield and purity, as well as the use of automated synthesis equipment to ensure consistency and scalability.

化学反応の分析

Types of Reactions

6-{[(7-{[(5-Carboxypentyl)amino]sulfonyl}-9-oxo-9H-fluoren-2-YL)sulfonyl]amino}hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert sulfonyl groups to sulfides or thiols.

    Substitution: Nucleophilic substitution reactions can replace the amino or carboxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols.

科学的研究の応用

6-{[(7-{[(5-Carboxypentyl)amino]sulfonyl}-9-oxo-9H-fluoren-2-YL)sulfonyl]amino}hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

作用機序

The mechanism of action of 6-{[(7-{[(5-Carboxypentyl)amino]sulfonyl}-9-oxo-9H-fluoren-2-YL)sulfonyl]amino}hexanoic acid involves its interaction with specific molecular targets. The compound’s sulfonyl and carboxyl groups can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting or modifying their activity. The fluorenyl group may also play a role in stabilizing these interactions through hydrophobic effects.

類似化合物との比較

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid

  • Molecular Weight : 351.4 g/mol
  • Functional Groups: Fmoc-protected amine, hexenoic acid chain (unsaturated).
  • Key Differences: The unsaturated hexenoic acid chain may reduce hydrophobicity compared to the target compound’s fully saturated hexanoic acid. This alteration impacts solubility and conformational flexibility .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid

  • Molecular Weight : 403.43 g/mol
  • Functional Groups : Fmoc, 4-methoxyphenyl substituent, acetic acid.

Sulfonamide-Containing Analogues

(2S)-2-Benzenesulfonamido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

  • Molecular Weight : ~450 g/mol (estimated).
  • Functional Groups: Fmoc, benzenesulfonamide, propanoic acid.
  • Key Differences: The shorter propanoic acid chain and absence of a fluorene core limit structural overlap with the target compound. However, the sulfonamide group may confer similar stability and hydrogen-bonding capacity .

Carboxylic Acid-Terminated Analogues

6-[2-({Cyclopentyl[4-(furan-2-yl)benzene-1-carbonyl]amino}methyl)phenoxy]hexanoic acid

  • Molecular Weight : ~480 g/mol (estimated).
  • Functional Groups: Hexanoic acid, furan-substituted benzoyl, cyclopentyl.
  • Key Differences : The furan and benzoyl groups introduce aromaticity and steric bulk, which may enhance binding to hydrophobic pockets compared to the target’s fluorene-sulfonamide system .

Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted)
Target Compound ~600 Fluorene, dual sulfonamide, carboxylic acids Moderate (polar groups)
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid 351.4 Fmoc, hexenoic acid Low (unsaturated chain)
6-[2-({Cyclopentyl[4-(furan-2-yl)benzene-1-carbonyl]amino}methyl)phenoxy]hexanoic acid ~480 Furan-benzoyl, hexanoic acid Moderate

生物活性

6-{[(7-{[(5-Carboxypentyl)amino]sulfonyl}-9-oxo-9H-fluoren-2-YL)sulfonyl]amino}hexanoic acid, a complex organic compound, has garnered attention for its potential biological activities. This article aims to explore its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula is C25H30N2O9S2C_{25}H_{30}N_{2}O_{9}S_{2} with a molecular weight of approximately 530.66 g/mol. The presence of sulfonamide and carboxylic acid groups suggests potential interactions with biological macromolecules.

Antifibrinolytic Activity

Research indicates that derivatives of 6-{[(7-{[(5-Carboxypentyl)amino]sulfonyl}-9-oxo-9H-fluoren-2-YL)sulfonyl]amino}hexanoic acid exhibit significant antifibrinolytic properties. These compounds inhibit the activity of plasmin, an enzyme critical in the breakdown of fibrin in blood clots. For instance, studies have shown that certain derivatives have IC50 values (the concentration required to inhibit 50% of enzyme activity) lower than that of ε-aminocaproic acid (EACA), a known antifibrinolytic agent .

Table 1: Antifibrinolytic Activity of Derivatives

CompoundIC50 (mM)
EACA0.2
H-EACA-NLeu-OH<0.02
HCl × H-EACA-Cys(S-Bzl)-OH0.04

Cytotoxicity

Some derivatives have displayed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and fibroblast cells. The observed cytotoxicity is particularly pronounced at higher concentrations, suggesting a potential application in cancer therapy .

Topoisomerase Inhibition

The compound has also been investigated for its ability to inhibit topoisomerase II, an enzyme involved in DNA replication and repair. Inhibition of this enzyme can lead to the disruption of cancer cell proliferation by preventing proper DNA function .

The antifibrinolytic mechanism is primarily attributed to the structural compatibility of the compound with the active sites of plasminogen and plasmin. The hydrophobic and charged regions facilitate strong binding interactions, effectively blocking fibrin degradation. This is crucial in therapeutic contexts where maintaining clot stability is desired.

Case Studies

  • Antifibrinolytic Efficacy : A study demonstrated that derivatives of this compound significantly reduced fibrin degradation in vitro compared to control groups treated with EACA.
  • Cytotoxicity Assessment : In a comparative study, various concentrations of the compound were tested against MCF-7 cells, revealing a dose-dependent cytotoxic effect with an IC50 value indicating potent activity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone procedures, employ NIOSH-certified respirators .
  • Ventilation : Conduct experiments in fume hoods to minimize inhalation exposure (H335 hazard) .
  • Emergency Measures : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes with saline .
  • Storage : Store in airtight containers at 2–8°C, away from light and incompatible materials (e.g., strong oxidizers) .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 0.1% TFA) to assess purity (target ≥95%) .
  • NMR Spectroscopy : Confirm sulfonyl and fluorenyl groups via characteristic shifts (e.g., fluorenyl aromatic protons at δ 7.2–7.8 ppm; sulfonamide NH at δ 5.5–6.0 ppm) .
  • Mass Spectrometry : Validate molecular weight (exact mass: ~600 g/mol) via ESI-MS in negative ion mode .

Q. What synthetic strategies are effective for introducing the sulfonamide and carboxypentyl moieties?

  • Methodological Answer :

  • Stepwise Approach :

Sulfonylation : React 9-oxo-9H-fluoren-2-yl sulfonyl chloride with 5-aminopentanoic acid under basic conditions (pH 8–9, THF/H2O) .

Carboxylic Acid Activation : Use EDC/HOBt to conjugate the hexanoic acid chain .

Purification : Isolate intermediates via silica gel chromatography (ethyl acetate/hexane, 3:7) .

Advanced Research Questions

Q. How do pH and solvent polarity affect the stability of the sulfonamide linkage in aqueous solutions?

  • Methodological Answer :

  • Experimental Design :
  • Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC at 254 nm over 24–72 hours .
  • Key Variables :
  • Acidic Conditions (pH <4) : Risk of sulfonamide hydrolysis; stabilize with aprotic solvents (e.g., DMSO) .
  • Alkaline Conditions (pH >8) : Potential fluorenyl ring oxidation; add antioxidants (e.g., BHT) .

Q. What strategies resolve contradictions in reported toxicity profiles of structurally analogous fluorenyl derivatives?

  • Methodological Answer :

  • Data Reconciliation Framework :

Comparative Toxicity Assays : Test acute toxicity (OECD 423) in parallel with analogs (e.g., 9-oxo-fluoren-2-yl sulfonamides) to isolate structure-activity relationships .

Meta-Analysis : Cross-reference ecotoxicity databases (e.g., ECOTOX) to identify gaps (e.g., missing LC50 data for aquatic organisms) .

Mechanistic Studies : Use molecular docking to assess interactions with cytochrome P450 isoforms (e.g., CYP3A4), which may explain variability in metabolic toxicity .

Q. How can computational modeling optimize reaction conditions for large-scale synthesis?

  • Methodological Answer :

  • In Silico Workflow :

Reaction Pathway Prediction : Apply density functional theory (DFT) to identify energy barriers in sulfonamide formation .

Solvent Optimization : Use COSMO-RS to screen solvents for improved yield (e.g., DMF vs. THF) .

Kinetic Modeling : Simulate reaction progress under varying temperatures (25–60°C) to minimize side products .

Q. What methodologies characterize the compound’s interaction with serum albumin or other plasma proteins?

  • Methodological Answer :

  • Biophysical Techniques :
  • Surface Plasmon Resonance (SPR) : Immobilize HSA on a CM5 chip and measure binding affinity (KD) at varying concentrations .
  • Fluorescence Quenching : Monitor tryptophan emission (λex = 280 nm) to assess conformational changes upon binding .
  • Circular Dichroism (CD) : Detect shifts in α-helix content (208–222 nm) to confirm protein-structure modulation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。